![molecular formula C13H14FNO B2447530 N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide CAS No. 2179444-47-2](/img/structure/B2447530.png)
N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide, also known as FCPR03, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. By inhibiting NF-κB, N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide may reduce inflammation and promote cell death in cancer cells.
Effets Biochimiques Et Physiologiques
N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide in lab experiments is its high purity and stability. N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide is also relatively easy to synthesize, making it a cost-effective option for research. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to fully understand the safety and efficacy of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide.
Orientations Futures
There are several future directions for the research on N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide. One direction is to further investigate its mechanism of action and its effects on various signaling pathways. Another direction is to study its potential in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more studies are needed to fully understand the safety and pharmacokinetics of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide in humans.
Méthodes De Synthèse
The synthesis of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide involves the reaction of 3-fluorophenylcyclopropyl ketone with propargylamine at room temperature in the presence of a palladium catalyst. The resulting product is then treated with acetic acid to yield N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide. This method has been optimized to produce high yields of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide with high purity.
Applications De Recherche Scientifique
N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[[1-(3-fluorophenyl)cyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-2-12(16)15-9-13(6-7-13)10-4-3-5-11(14)8-10/h2-5,8H,1,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLDIXHJABASTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

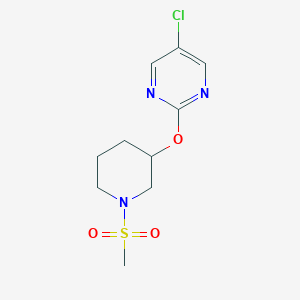
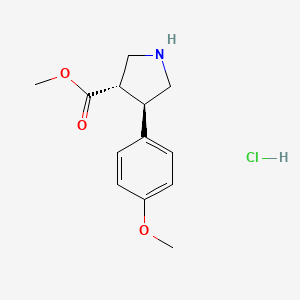
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)
![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)
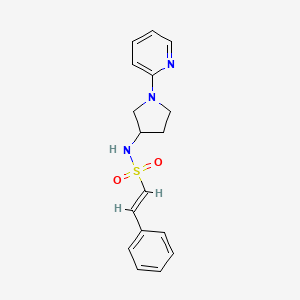
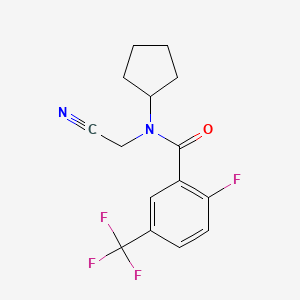
![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)
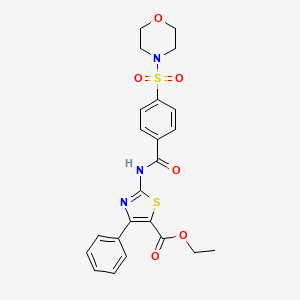
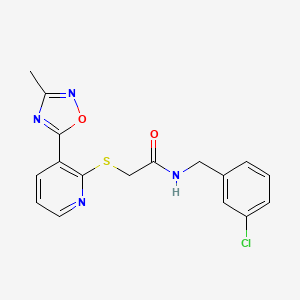
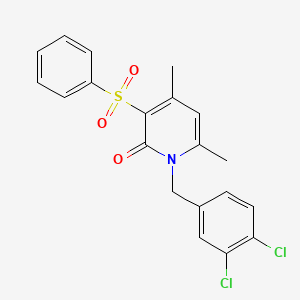
![2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2447459.png)
![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B2447461.png)
![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)